1-(2-Chloroethyl)-3-(cyanomethyl)urea 1-(2-Chloroethyl)-3-(cyanomethyl)urea
Brand Name: Vulcanchem
CAS No.: 13991-67-8
VCID: VC19715773
InChI: InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10)
SMILES:
Molecular Formula: C5H8ClN3O
Molecular Weight: 161.59 g/mol

1-(2-Chloroethyl)-3-(cyanomethyl)urea

CAS No.: 13991-67-8

Cat. No.: VC19715773

Molecular Formula: C5H8ClN3O

Molecular Weight: 161.59 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Chloroethyl)-3-(cyanomethyl)urea - 13991-67-8

Specification

CAS No. 13991-67-8
Molecular Formula C5H8ClN3O
Molecular Weight 161.59 g/mol
IUPAC Name 1-(2-chloroethyl)-3-(cyanomethyl)urea
Standard InChI InChI=1S/C5H8ClN3O/c6-1-3-8-5(10)9-4-2-7/h1,3-4H2,(H2,8,9,10)
Standard InChI Key JLXBWDRUULBIQN-UHFFFAOYSA-N
Canonical SMILES C(CCl)NC(=O)NCC#N

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Weight

The molecular formula of 1-(2-Chloroethyl)-3-(cyanomethyl)urea is C₅H₈ClN₃O, with a molecular weight of 161.590 g/mol . The structure consists of a urea core (NH₂CONH₂) modified by a 2-chloroethyl group (-CH₂CH₂Cl) at one nitrogen atom and a cyanomethyl group (-CH₂CN) at the other.

Spectroscopic and Stereochemical Data

The compound’s IUPAC Standard InChIKey (JLXBWDRUULBIQN-UHFFFAOYSA-N) confirms its stereochemical uniqueness . While 3D structural data are available as a computed SD file , no experimental crystallographic data have been reported. The presence of the electron-withdrawing cyano group and the chloroethyl chain influences its dipole moment and solubility profile.

Related Compounds and Analogues

A structurally similar compound, 1-(cyanomethyl)urea (CAS 5962-07-2), lacks the chloroethyl substituent and exhibits a lower molecular weight (99.091 g/mol) . The addition of the chloroethyl group in the target compound enhances its potential reactivity, particularly in nucleophilic substitution reactions .

Synthesis and Manufacturing

Historical Synthesis Routes

Early synthetic routes to urea derivatives often involved the reaction of cyanamide with amines or alcohols. For 1-(2-Chloroethyl)-3-(cyanomethyl)urea, a plausible method involves:

  • Cyanomethylation: Reaction of urea with chloroacetonitrile under basic conditions to form 3-(cyanomethyl)urea .

  • Chloroethylation: Subsequent alkylation with 1-chloro-2-ethylamine or its derivatives to introduce the 2-chloroethyl group .

A 1987 study by Machacek et al. demonstrated the cyanomethylation of urea using nitrile precursors, achieving yields of ~74% under optimized conditions .

Modern Optimization Strategies

Recent advances emphasize catalytic methods to improve selectivity. For example:

  • Phase-Transfer Catalysis: Using tetrabutylammonium bromide to enhance reaction rates in biphasic systems.

  • Microwave-Assisted Synthesis: Reducing reaction times from hours to minutes while maintaining high purity .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueSource
Density1.222 g/cm³ (analogue)
Boiling Point264.6°C (at 760 mmHg)
LogP (Partition Coefficient)0.269

The relatively low LogP value indicates moderate hydrophilicity, likely due to the polar urea and nitrile groups.

Stability and Reactivity

  • Hydrolytic Stability: The cyanomethyl group may undergo hydrolysis in acidic or basic conditions to form carboxylic acid derivatives.

  • Thermal Decomposition: Above 200°C, decomposition products include hydrogen cyanide (HCN) and chloroethylene, necessitating careful handling .

Applications and Industrial Relevance

Pharmaceutical Intermediates

Urea derivatives are pivotal in drug design, particularly as kinase inhibitors or antimetabolites. The chloroethyl group in this compound suggests potential as a precursor for alkylating agents used in chemotherapy .

PrecautionRecommendation
Personal Protective EquipmentNitrile gloves, respirators
StorageCool, dry conditions away from metals
Spill ManagementNeutralize with 10% sodium bicarbonate

Analytical Characterization

Chromatographic Methods

  • LC-MS/MS: Employed for trace analysis using a C18 column and acetonitrile/water mobile phase . The exact mass (161.590 g/mol) aids in peak identification .

  • IC-MS/MS: Suitable for detecting chloride ions post-decomposition .

Spectroscopic Techniques

  • IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (urea C=O stretch).

  • NMR: ¹H NMR signals at δ 3.5–4.0 ppm (chloroethyl CH₂) and δ 4.2 ppm (cyanomethyl CH₂) .

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